Isoindoline
Overview
Description
2,3-Dihydro-1H-isoindole is an organic compound with the molecular formula C8H9N. It is a heterocyclic compound featuring a nitrogen atom within a six-membered ring structure.
Mechanism of Action
Target of Action
Isoindoline and its derivatives have been found to interact with various biological targets. For instance, this compound-1,3-dione derivatives have shown potential in modulating the dopamine receptor D3 , suggesting a potential application as antipsychotic agents. Additionally, this compound-1-ones have been explored as potential inhibitors of Cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. Furthermore, this compound derivatives have been evaluated for their inhibitory effects on cholinesterases , enzymes essential for neurotransmission.
Mode of Action
The interaction of this compound with its targets involves binding at specific sites, leading to changes in the target’s function. For instance, this compound-1-ones have shown high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction can inhibit the kinase activity of CDK7, thereby affecting cell cycle progression.
Biochemical Pathways
This compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting CDKs, this compound-1-ones can disrupt the cell cycle, potentially leading to cell cycle arrest . Moreover, by modulating the activity of cholinesterases, this compound derivatives can influence neurotransmission .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound derivatives have been studied. For instance, this compound amide derivatives have shown excellent drug-like properties and better pharmacokinetic profiles than some known CDK7 inhibitors . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, by inhibiting CDKs, this compound-1-ones can induce cell cycle arrest, potentially leading to apoptosis . Moreover, modulation of cholinesterase activity can affect neurotransmission, potentially influencing cognitive function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis and reactivity of this compound-1,3-dione derivatives can be influenced by the specific substituents attached to both the this compound core and the carbonyl groups . Understanding these influences is crucial for optimizing the therapeutic use of this compound and its derivatives.
Biochemical Analysis
Biochemical Properties
Isoindoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as O-GlcNAcase and O-GlcNAc transferase, which are involved in the post-translational modification of proteins by adding or removing N-acetylglucosamine residues . These interactions are essential for regulating various biological processes, including cell signaling and gene expression. This compound’s ability to modulate these enzymes highlights its potential as a therapeutic agent in diseases where these pathways are dysregulated.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the O-GlcNAcylation process, which is a post-translational modification that impacts protein function and stability . By modulating the activity of O-GlcNAcase and O-GlcNAc transferase, this compound can alter the levels of O-GlcNAc-modified proteins, thereby influencing cell function and signaling pathways. This modulation can have significant effects on cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to the active site of O-GlcNAcase, inhibiting its activity and preventing the removal of N-acetylglucosamine residues from proteins . This inhibition leads to an accumulation of O-GlcNAc-modified proteins, which can alter cellular signaling and gene expression. Additionally, this compound can interact with other biomolecules, such as transcription factors, to modulate their activity and influence gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of altering gene expression and protein modification. The stability and degradation of this compound must be carefully monitored to ensure consistent results in experimental studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and protein modification without causing significant toxicity . At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein modification and degradation. It interacts with enzymes such as O-GlcNAcase and O-GlcNAc transferase, which play key roles in the O-GlcNAcylation process . This compound’s impact on these enzymes can influence metabolic flux and alter the levels of specific metabolites within the cell. Additionally, this compound can affect other metabolic pathways by modulating the activity of enzymes involved in protein synthesis and degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments . The distribution of this compound can influence its activity and efficacy, as it needs to reach its target enzymes and proteins to exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in the O-GlcNAcylation process . This localization is essential for its activity, as it needs to be in proximity to its target biomolecules to exert its effects. Additionally, post-translational modifications of this compound can further influence its localization and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dihydro-1H-isoindole involves the reaction of aniline with α, β-unsaturated ketones, such as indoline-2,3-diketone. This reaction typically undergoes oxidation, reduction, and amidation processes to yield the target product . Another efficient method involves the use of methanesulfonic acid under reflux conditions in methanol, which provides a good yield of the desired compound .
Industrial Production Methods: Industrial production of 2,3-Dihydro-1H-isoindole often employs large-scale chemical synthesis techniques, utilizing readily available starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods, such as preparative thin-layer chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-isoindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the conjugated ring system, which provide sites for electrophilic and nucleophilic attacks .
Common Reagents and Conditions:
Reduction: Reducing agents such as boron hydrides are used to selectively reduce functional groups within the compound.
Major Products Formed: The major products formed from these reactions include various substituted isoindoles and indoles, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
2,3-Dihydro-1H-isoindole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
2,3-Dihydroindole: A compound with a similar structure but differing in the position of the nitrogen atom and the presence of additional functional groups.
Uniqueness: 2,3-Dihydro-1H-isoindole is unique due to its specific ring structure and the presence of the nitrogen atom, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-4-8-6-9-5-7(8)3-1/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVMLCQWXVFZCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964291 | |
Record name | 2,3-Dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-12-8 | |
Record name | Isoindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoindoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7B55YCK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common methods for synthesizing isoindoline derivatives?
A1: Several synthetic approaches are available for this compound derivatives:
- Condensation Reactions:
- Reacting barbituric acid with 1,3-diimino this compound in an inorganic acid-methanol solution yields this compound yellow pigments [].
- Condensing phthalic anhydride with various anilines in the presence of Water Extract of Onion Peel Ash (WEOPA) as a green catalyst provides access to this compound-1,3-dione derivatives [].
- Alkylation and Reduction:
- Cyclocondensation:
- Palladium-Catalyzed Cascade Reactions:
Q2: What is the significance of using WEOPA as a catalyst in this compound synthesis?
A2: WEOPA offers several advantages as a green catalytic system for synthesizing this compound-1,3-dione derivatives []:
Q3: How is the structure of 2-(3-(4-phenylpiperazin-1-yl)propyl)this compound-1,3-dione characterized?
A3: This compound is characterized using a combination of techniques:
- NMR Spectroscopy: Proton and carbon NMR (1H-NMR and 13C-NMR) provide information about the compound's hydrogen and carbon framework [].
- Single Crystal X-Ray Diffraction: This method reveals the compound's three-dimensional structure, including bond lengths, angles, and molecular packing in the crystal lattice [].
Q4: How do spectroscopic techniques aid in characterizing this compound derivatives?
A4: Various spectroscopic methods are employed for structural elucidation:
- IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [, , ].
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, providing insights into the compound's structure [].
- NMR Spectroscopy: Provides detailed information about the arrangement of carbon and hydrogen atoms in the molecule [, , ].
- X-Ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states within a material, particularly useful for studying nitrogen-containing functional groups like nitroxides [].
Q5: How does density functional theory (DFT) contribute to understanding this compound derivatives?
A5: DFT calculations offer valuable insights into the electronic and structural properties of isoindolines:
- Electronic Structure: DFT helps determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into electronic transitions, redox properties, and potential applications in organic electronics [, ].
- Molecular Geometry: DFT optimizes the molecular geometry of this compound derivatives, allowing researchers to study bond lengths, angles, and overall molecular shape [, ].
- Optical Properties: DFT calculations help predict the UV-visible absorption and emission spectra of this compound-based dyes, providing information about their color and potential applications in optoelectronic devices [].
Q6: What are some notable applications of this compound derivatives?
A6: Isoindolines exhibit a range of applications, including:
- Pigments: this compound-based compounds are used as pigments in various applications, including inks, paints, and plastics [, ].
- Antidepressants: Certain this compound derivatives have shown promising antidepressant activity in preclinical studies [].
- Antimicrobial Agents: Some this compound derivatives exhibit antimicrobial activity against bacteria and fungi [, ].
- Spin Probes: this compound nitroxides, due to their paramagnetic nature, serve as spin probes in electron paramagnetic resonance (EPR) spectroscopy, enabling the study of molecular dynamics and interactions in biological systems [, , , , ].
- Fluorescence-Suppressed Probes: this compound nitroxide-labeled porphyrins act as fluorescence-suppressed probes, where fluorescence is quenched by the nitroxide and restored upon radical scavenging, allowing for monitoring polymer degradation [].
- Enzyme Inhibitors: this compound derivatives have been explored as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation, and 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicide development [, ].
Q7: How do this compound derivatives exert their antidepressant effects?
A7: While the exact mechanism is still under investigation, research suggests that this compound derivatives may exert antidepressant effects by increasing serotonin (5-HT) levels in the brain [].
Q8: How do the structures of this compound-1,3-dione derivatives relate to their COX inhibitory activity?
A8: The presence and position of substituents on the this compound-1,3-dione core influence their interactions with COX enzymes and thus affect their inhibitory activity. For instance, compounds with a bulky aryl group tend to exhibit higher potency toward COX-2, whereas those with a more accessible amino group might display selectivity for COX-1 [, ].
Q9: How are this compound nitroxides utilized in studying polymer degradation?
A9: this compound nitroxides, either alone or linked to fluorophores, act as sensitive probes for monitoring polymer degradation:
- Direct Monitoring: The decrease in the EPR signal of the nitroxide, due to its reaction with radicals formed during polymer degradation, provides a direct measure of degradation [, ].
- Profluorescent Nitroxides: When linked to a fluorophore, the fluorescence of the system is initially quenched by the nitroxide. As degradation occurs and the nitroxide scavenges radicals, fluorescence increases, enabling visualization and quantification of degradation processes [].
Q10: How do this compound derivatives interact with DNA?
A10: this compound derivatives exhibit diverse DNA binding modes depending on their structure:
- Groove Binding: Some derivatives bind to the grooves of the DNA helix [].
- Intercalation: Certain compounds, particularly those with planar aromatic systems, can intercalate between DNA base pairs [].
- Abasic Site Binding: Nitroxide-derived N-oxide phenazines containing this compound moieties have shown selective binding affinity for abasic sites in duplex DNA, particularly those with cytosine as the orphan base [].
Q11: What are the implications of inhibiting the BfrB-Bfd interaction in Pseudomonas aeruginosa?
A12: Inhibiting the interaction between the bacterial iron storage protein bacterioferritin (BfrB) and its ferredoxin partner (Bfd) disrupts iron homeostasis in P. aeruginosa []. This leads to:
Q12: How does the structure of bis(2-pyridylimino)this compound derivatives impact their birefringence?
A13: The birefringence (Δn) of bis(2-pyridylimino)this compound crystals is significantly influenced by the substituents attached to the this compound core. Bulky substituents and their orientation in the crystal lattice affect the anisotropy of molecular polarizability, leading to variations in birefringence values [].
Q13: How does the choice of solvent affect the properties of this compound derivatives?
A14: Theoretical calculations on this compound derivatives indicate that solvent polarity can influence their electronic properties and tautomeric equilibria. For instance, this compound tautomers are generally more stable in polar solvents like DMSO compared to less polar solvents like THF [].
Q14: How can halogen bonding be utilized in designing self-assembling organic spin systems based on this compound nitroxides?
A15: Halogen bonding, a noncovalent interaction between an electron-deficient halogen atom and an electron-rich atom, can direct the self-assembly of this compound nitroxide molecules. For example, the interaction between 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) and 1,4-diiodotetrafluorobenzene leads to the formation of a discrete 2:1 supramolecular complex stabilized by N—O···I halogen bonds. This highlights the potential of using halogen bonding for creating ordered architectures of paramagnetic molecules [].
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